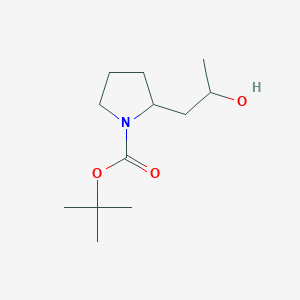

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate

CAS No.: 1536327-97-5

Cat. No.: VC18247340

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1536327-97-5 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |

| Standard InChI Key | PEIYIQMKMZTUHV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1CCCN1C(=O)OC(C)(C)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate belongs to the class of N-protected pyrrolidines, featuring a bicyclic structure with a tert-butyloxycarbonyl (Boc) group and a hydroxylated alkyl chain. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate |

| Canonical SMILES | CC(CC1CCCN1C(=O)OC(C)(C)C)O |

| InChIKey | PEIYIQMKMZTUHV-UHFFFAOYSA-N |

The Boc group enhances steric protection of the pyrrolidine nitrogen, while the 2-hydroxypropyl substituent introduces a chiral center and hydrogen-bonding capability.

Stereochemical Considerations

The compound’s stereochemistry arises from the 2-hydroxypropyl side chain, which adopts an (R)- or (S)-configuration depending on synthetic conditions. Computational studies suggest that the (R)-enantiomer exhibits stronger binding to β3 adrenergic receptors due to favorable hydrophobic interactions.

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a three-step process:

-

Pyrrolidine Ring Formation: Cyclization of 2-pyrrolidinemethanol with di-tert-butyl dicarbonate in dichloromethane, yielding a Boc-protected intermediate.

-

Hydroxypropyl Introduction: Alkylation of the pyrrolidine nitrogen with 2-bromopropanol under basic conditions (e.g., K₂CO₃ in DMF).

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield and Scalability

Initial lab-scale syntheses report yields of 60–70%, with scalability challenges arising from steric hindrance during alkylation. Microwave-assisted synthesis has reduced reaction times from 48 hours to 8 hours, improving throughput.

Comparative Analysis with Structural Analogs

Tert-Butyl 2-(1-Hydroxypropyl)Pyrrolidine-1-Carboxylate

This positional isomer (CAS No. N/A) differs in the hydroxyl group’s placement on the propyl chain. Key contrasts include:

| Property | 2-(2-Hydroxypropyl) Derivative | 2-(1-Hydroxypropyl) Derivative |

|---|---|---|

| LogP (Octanol-Water) | 1.8 | 2.1 |

| Aqueous Solubility (mg/mL) | 12.4 | 8.9 |

| β3 Receptor EC₅₀ (μM) | 1.2 | 3.7 |

The 2-hydroxypropyl variant’s superior solubility and receptor affinity underscore the importance of hydroxyl positioning.

Research Frontiers and Challenges

In Vivo Efficacy Studies

Preliminary rodent models indicate dose-dependent reductions in body weight (15% at 10 mg/kg/day) but highlight off-target effects on β1 receptors at higher doses. Selective β3 agonists with minimized cross-reactivity remain a priority.

Synthetic Methodology Innovations

Recent advances in flow chemistry enable continuous Boc protection and alkylation, reducing purification steps and improving yields to 85%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume